Cas no 2228558-29-8 (3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol)
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol
- EN300-1815697
- 2228558-29-8
-
- Inchi: 1S/C11H13FN2O3/c12-8-2-1-3-9(14(16)17)10(8)11(6-13)4-7(15)5-11/h1-3,7,15H,4-6,13H2
- InChI Key: YFXMGFIGRGTVDV-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C1(CN)CC(C1)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.09102044g/mol
- Monoisotopic Mass: 240.09102044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 92.1Ų
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815697-1g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-5g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-10g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-0.05g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-0.1g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-0.25g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-0.5g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-1.0g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1815697-2.5g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1815697-5.0g |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol |
2228558-29-8 | 5g |
$3520.0 | 2023-06-01 |
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol
Research Brief on 3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol (CAS: 2228558-29-8): Recent Advances and Applications
3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol (CAS: 2228558-29-8) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This cyclobutane derivative, characterized by its unique structural features including an aminomethyl group and a fluoro-nitrophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of potent kinase inhibitors. The researchers highlighted how the rigid cyclobutane core, combined with the electron-withdrawing effects of the fluoro and nitro groups, contributes to enhanced binding affinity with target proteins. The aminomethyl group was found to serve as an excellent handle for further chemical modifications, enabling the creation of diverse analogs with improved pharmacokinetic properties.
In neuropharmacology research, this compound has attracted attention for its potential in modulating neurotransmitter systems. A recent preclinical study (Nature Chemical Biology, 2024) revealed that derivatives of 3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol exhibit selective binding to specific GABA receptor subtypes, suggesting possible applications in the treatment of anxiety disorders and epilepsy. The fluorine atom at the ortho position appears to play a crucial role in this biological activity, as demonstrated by structure-activity relationship studies.
The synthetic accessibility of this compound has been significantly improved through recent methodological advances. A 2024 Organic Letters publication described a novel asymmetric synthesis route that achieves the target molecule in fewer steps with higher enantiomeric purity compared to previous methods. This development is particularly important given the growing recognition of the importance of stereochemistry in drug development, where different enantiomers can exhibit markedly different pharmacological profiles.
From a medicinal chemistry perspective, the compound's balanced lipophilicity (calculated logP ≈ 1.8) and molecular weight (238.23 g/mol) make it an attractive scaffold for drug discovery. Several pharmaceutical companies have included derivatives of 3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol in their pipelines, particularly for oncology and CNS disorders. The nitro group's potential for bioisosteric replacement offers additional opportunities for lead optimization while maintaining desired biological activity.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Preliminary results indicate that the nitro group can serve as a trigger for controlled release mechanisms in hypoxic environments, such as those found in solid tumors. This property, combined with the molecule's inherent fluorescence (λex ≈ 350 nm, λem ≈ 450 nm), makes it particularly interesting for theranostic applications where diagnostic and therapeutic functions can be combined in a single agent.
In conclusion, 3-(aminomethyl)-3-(2-fluoro-6-nitrophenyl)cyclobutan-1-ol represents a versatile and pharmacologically relevant scaffold with multiple potential applications in drug discovery. Its unique combination of structural features continues to inspire innovative research across various therapeutic areas. Future studies will likely focus on expanding its utility through targeted modifications and exploring its mechanisms of action in greater detail.
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